molecular formula C15H13ClO3 B6406793 2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid, 95% CAS No. 1261980-56-6

2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid, 95%

Cat. No. B6406793
CAS RN: 1261980-56-6
M. Wt: 276.71 g/mol
InChI Key: AQHTUJOXUYXSPX-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid, also known as 4-chloro-2-methoxybenzoic acid (4CMBA), is a chemical compound that is widely used in the synthesis of various organic compounds. It is a white crystalline solid with a molecular weight of 206.6 g/mol and a melting point of 93-94 °C. 4CMBA is used in the synthesis of active pharmaceutical ingredients, agrochemicals, and specialty chemicals. It is also used in the synthesis of other organic compounds such as aryl ketones, aryl esters, and aryl amides.

Mechanism of Action

4CMBA is a reactive compound that can undergo a variety of chemical reactions. As a result, it is used in the synthesis of a variety of organic compounds. The mechanism of action of 4CMBA depends on the reaction it is used in. In the synthesis of aryl ketones, for example, 4CMBA reacts with an aldehyde in the presence of a base to form an aryl ketone. In the synthesis of aryl esters, 4CMBA reacts with an acid in the presence of a base to form an aryl ester.
Biochemical and Physiological Effects
4CMBA has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on the human body.

Advantages and Limitations for Lab Experiments

4CMBA is a reliable and cost-effective reagent for organic synthesis. It is also relatively easy to use and can be stored for long periods of time without degradation. However, it is important to use 4CMBA in a well-ventilated area and to avoid contact with skin and eyes. Additionally, it is important to use the correct amount of 4CMBA for each reaction to avoid unwanted side reactions.

Future Directions

As 4CMBA is a widely used reagent in organic synthesis, there are numerous potential future directions for research. These include the development of new synthetic methods for the synthesis of aryl ketones, aryl esters, and aryl amides; the development of new catalysts for polymerization reactions; and the development of new applications for 4CMBA in the synthesis of other organic compounds. Additionally, further research could be done to investigate the toxicity of 4CMBA and to develop safer methods for its use in the laboratory.

Synthesis Methods

4CMBA is synthesized by the reaction of 2-(4-Chloro-2-methoxyphenyl)-5-methylbenzoic acid, 95%ethoxybenzaldehyde and ethyl chloroacetate in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction proceeds in two steps: first, the aldehyde is converted to the corresponding ethyl ester by reacting with the ethyl chloroacetate; second, the ethyl ester is then converted to the desired 4CMBA by reacting with the base.

Scientific Research Applications

4CMBA is used in a variety of scientific research applications. It has been used in the synthesis of aryl ketones, aryl esters, and aryl amides. It has also been used in the synthesis of other organic compounds such as polymers, dyes, and pharmaceuticals. Additionally, 4CMBA has been used as a reagent in organic synthesis and as a catalyst in polymerization reactions.

properties

IUPAC Name

2-(4-chloro-2-methoxyphenyl)-5-methylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-9-3-5-11(13(7-9)15(17)18)12-6-4-10(16)8-14(12)19-2/h3-8H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQHTUJOXUYXSPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=C(C=C(C=C2)Cl)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90691067
Record name 4'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261980-56-6
Record name 4'-Chloro-2'-methoxy-4-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90691067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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